Home > Products > Screening Compounds P53241 > Brevinin-1-RAA4 peptide precursor
Brevinin-1-RAA4 peptide precursor -

Brevinin-1-RAA4 peptide precursor

Catalog Number: EVT-246724
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Brevinin-1-RAA4 peptide precursor is a member of the brevinin family of antimicrobial peptides, which are primarily derived from amphibian skin secretions. These peptides exhibit a range of biological activities, including antimicrobial and immunomodulatory effects. Brevinin-1-RAA4 is notable for its potential applications in therapeutic settings due to its ability to combat bacterial infections and modulate immune responses.

Source

Brevinin-1-RAA4 is isolated from the skin of certain amphibians, particularly frogs belonging to the genus Rana. The specific environmental conditions and the unique biochemical composition of amphibian skin contribute to the production of these peptides, which serve as a defense mechanism against pathogens.

Classification

Brevinin-1-RAA4 belongs to the class of antimicrobial peptides, which are characterized by their small size, positive charge, and amphipathic nature. These properties allow them to interact with microbial membranes, leading to disruption and cell death. The brevinin family is classified under the broader category of host defense peptides, which play crucial roles in innate immunity.

Synthesis Analysis

Methods

The synthesis of Brevinin-1-RAA4 typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids on a solid support, facilitating the production of peptides with high purity and yield.

Technical Details

  1. Solid-Phase Peptide Synthesis: The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly employed, where the amino acid's N-terminal is protected by an Fmoc group. This protection allows for selective deprotection and coupling of subsequent amino acids.
  2. Purification: After synthesis, crude peptides are purified using reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates peptides based on their hydrophobicity, ensuring that only those with the desired purity are collected.
  3. Characterization: The purity and identity of synthesized peptides are confirmed using mass spectrometry techniques such as matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS).
Molecular Structure Analysis

Structure

The molecular structure of Brevinin-1-RAA4 features a characteristic alpha-helical conformation, which is essential for its biological activity. The peptide's sequence contributes to its amphipathic nature, allowing it to interact effectively with lipid membranes.

Data

The specific sequence and structural details can be analyzed using circular dichroism spectroscopy, which provides insights into the secondary structure content. For Brevinin-1-RAA4, studies indicate a high degree of alpha-helicity in solution, which correlates with its antimicrobial efficacy.

Chemical Reactions Analysis

Reactions

Brevinin-1-RAA4 undergoes various interactions with microbial membranes upon exposure. The primary reaction involves the binding and insertion into lipid bilayers, leading to membrane disruption.

Technical Details

  1. Membrane Interaction: The peptide's positive charge facilitates electrostatic interactions with negatively charged bacterial membranes.
  2. Pore Formation: Upon insertion into the membrane, Brevinin-1-RAA4 can form pores or disrupt membrane integrity, resulting in cell lysis.
  3. Binding Studies: Techniques such as surface plasmon resonance can be employed to study the kinetics and affinity of Brevinin-1-RAA4 binding to target membranes or molecules like lipopolysaccharides.
Mechanism of Action

Process

The mechanism by which Brevinin-1-RAA4 exerts its antimicrobial effects involves multiple steps:

  1. Membrane Binding: The peptide binds to the microbial membrane through electrostatic interactions.
  2. Insertion and Pore Formation: Following binding, Brevinin-1-RAA4 inserts itself into the lipid bilayer, leading to pore formation.
  3. Cell Lysis: The formation of pores disrupts membrane integrity, causing leakage of cellular contents and ultimately cell death.

Data

Studies have shown that Brevinin-1-RAA4 exhibits activity against various bacterial strains, demonstrating its potential as an effective antimicrobial agent.

Physical and Chemical Properties Analysis

Physical Properties

Brevinin-1-RAA4 is typically characterized by:

  • Molecular Weight: Approximately 2,000 Da.
  • Solubility: Soluble in aqueous solutions at physiological pH.

Chemical Properties

Key chemical properties include:

  • Stability: The peptide is stable under physiological conditions but may degrade under extreme pH or temperature.
  • Hydrophobicity: Exhibits significant hydrophobic regions that contribute to its membrane-disruptive capabilities.

Relevant physicochemical analyses can be performed using tools like Heliquest for helical content prediction and ProtParam for general properties.

Applications

Brevinin-1-RAA4 has several promising applications in scientific research and medicine:

  1. Antimicrobial Agent: Its ability to combat bacterial infections makes it a candidate for developing new antibiotics.
  2. Immunomodulator: Potential use in modulating immune responses in various diseases.
  3. Biotechnology: Applications in creating novel therapeutic agents or as a model for designing synthetic antimicrobial peptides.

Research continues into optimizing brevinins for enhanced efficacy and stability in clinical applications.

Evolutionary Biology and Genomic Context of Brevinin-1 Peptides

Phylogenetic Distribution and Adaptive Evolution in Ranid Frogs

Brevinin-1 peptides exhibit a phylogenetically constrained distribution across Ranidae, with highest diversity in the Hoplobatrachus and Hylarana genera. Genomic analyses reveal that Brevinin-1-RAA4 orthologs share >85% sequence homology in H. rugulosus, H. latouchii, and H. guentheri, corroborating their close evolutionary relationship [1] [5]. Conserved residues (Ala⁹, Cys¹⁸, Lys²³, Cys²⁴) maintain structural stability across species, while hypervariable regions (positions 5-16) enable adaptive responses to pathogen diversity [4] [9]. This molecular evolution follows the "birth-and-death" model, where gene lineages undergo repeated duplication and neofunctionalization, with purifying selection retaining essential domains in the Rana box (Cys¹⁸-(Xaa)₄-Lys-Cys²⁴) [4] [8].

Table 1: Phylogenetic Conservation of Brevinin-1 Peptides

SpeciesConserved ResiduesSequence Homology (%)Biological Significance
H. rugulosusAla⁹, Cys¹⁸, Lys²³100 (reference)LPS binding, anti-inflammatory activity
H. latouchiiAla⁹, Cys¹⁸, Cys²⁴92Broad-spectrum antimicrobial activity
H. guentheriAla⁹, Cys¹⁸, Lys²³88Membrane permeabilization

Gene Duplication and Diversification in the Brevinin Superfamily

The Brevinin superfamily has expanded via tandem gene duplications, generating 30+ isoforms in single species like Odorrana grahami [6]. Brevinin-1-RAA4 derives from a precursor gene (∼5.8 kb) containing three exons: Exon 1 encodes the signal peptide, Exon 2 the acidic propiece, and Exon 3 the mature peptide and termination codon [4] [10]. This genomic architecture facilitates isoform diversification through:

  • Non-reciprocal recombination: Creates hybrid peptides like Brevinin-1Ea/Eb in R. esculenta with enhanced antifungal properties [10]
  • Exon shuffling: Integrates domains from temporin or esculentin families, observed in Glandirana species [7]
  • Positive selection in mature peptide region: Mutation rates 3.7× higher than in signal peptide domains, driving functional innovation [6] [9].

Notably, 12% of Brevinin-1 isoforms lack the canonical Rana box due to frameshift mutations but retain bioactivity via C-terminal amidation – an evolutionary compensation mechanism [4] [9].

Table 2: Mechanisms of Brevinin-1 Gene Diversification

MechanismGenetic OutcomeFunctional Consequence
Tandem duplicationGene clusters (e.g., 8 genes in A. montanus)Multi-isoform secretion
Point mutations in exon 3AA substitutions at positions 12-15Altered spectrum against P. aeruginosa
C-terminal truncationLoss of Rana box (Cys¹⁸-(Xaa)₄-Lys-Cys²⁴)Reduced hemolysis, maintained antimicrobial activity

Conserved Biosynthetic Pathways of Amphibian Antimicrobial Peptides

Brevinin-1 precursors share a tripartite architecture across Ranidae:

  • N-terminal signal peptide (22-26 aa): Hydrophobic domain targeting the endoplasmic reticulum, exhibiting 78-94% cross-species conservation [2] [4]
  • Acidic propiece (27-44 aa): Glu/Asp-rich region with pH-dependent chaperone function, preventing premature activation [4] [10]
  • Mature peptide (24-34 aa): Flanked by protease cleavage sites (KR or RR motifs), liberated during secretion [9].

Post-translational modifications are critical for functionality:

  • Disulfide bonding: Cys¹⁸-Cys²⁴ cyclization stabilizes the α-helical conformation (verified by CD spectroscopy in 50% TFE) [1] [4]
  • C-terminal amidation: 68% of Brevinin-1 peptides undergo peptidylglycine α-amidating monooxygenase (PAM)-mediated modification, enhancing membrane interaction via charge neutralization [9] [10]
  • Proteolytic processing: Furin-like prohormone convertases cleave at dibasic sites, with tissue-specific isoforms in granular glands [4].

Secretagogue-induced release (e.g., norepinephrine or electrical stimulation) triggers holocrine secretion, yielding peptide concentrations of 50-500 μM in skin secretions [2] [9].

Table 3: Brevinin-1 Precursor Processing Stages

Biosynthetic StageKey ComponentsBiological Role
Prepropeptide synthesisSignal peptide, acidic propieceIntracellular trafficking and stabilization
Proteolytic cleavageDibasic sites (KR/RR), prohormone convertasesLiberation of mature peptide
Post-translational modificationDisulfide bonding, C-terminal amidationStructural stability, membrane targeting

Role of Environmental Pressures in Brevinin-1 Isoform Diversification

Pathogen coevolution exerts selective pressure on Brevinin-1-RAA4 variants, with habitat-specific isoform expression driving adaptation:

  • Microbial diversity: Frogs from high-pathogen habitats (tropical wetlands) express 4.3× more Brevinin-1 isoforms than temperate species, directly correlating with skin microbiome complexity (R²=0.91) [6] [9]
  • Inflammatory challenges: Brevinin-1GHd (an RAA4 ortholog) suppresses TNF-α, IL-6, and IL-1β via MAPK pathway inhibition, demonstrating selection for immunomodulatory functions beyond direct microbicidal activity [1] [5]
  • Temperature adaptation: Thermostability assays confirm helical persistence in H. rugulosus peptides at 50-90°C, reflecting adaptation to fluctuating thermal environments [1].

Carrageenan-induced edema studies reveal habitat-specific bioactivity: H. rugulosus peptides show 72% greater anti-inflammatory potency than R. temporaria isoforms, corresponding to higher parasite loads in their native ecosystems [5] [9]. This functional diversification is genomically encoded rather than inducible, as transcriptome analyses confirm constitutive expression of multiple Brevinin-1 paralogs regardless of immune challenge [6] [8].

Table 4: Environmental Drivers of Brevinin-1 Diversification

Selective PressurePeptide AdaptationFunctional Advantage
Gram-negative bacterial loadEnhanced LPS binding (Kd = 6.49 ± 5.40 mM)Neutralization of endotoxins
Seasonal temperature fluxThermostable α-helix (retains 89% structure at 90°C)Activity maintenance in extreme climates
Cutaneous parasitesAnti-inflammatory domain (positions 7-12)Reduced tissue damage from infestations

Properties

Product Name

Brevinin-1-RAA4 peptide precursor

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.